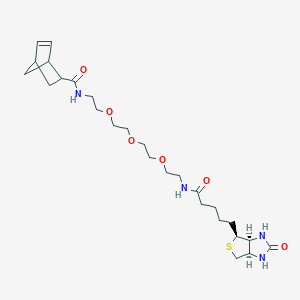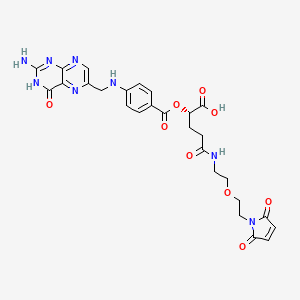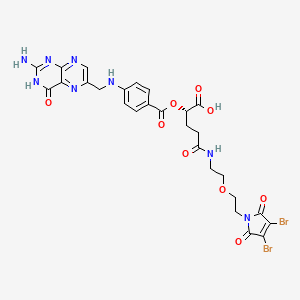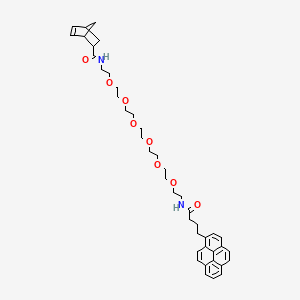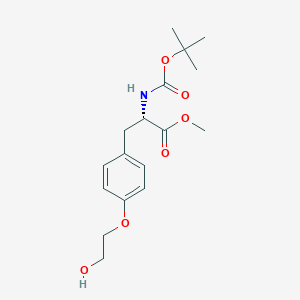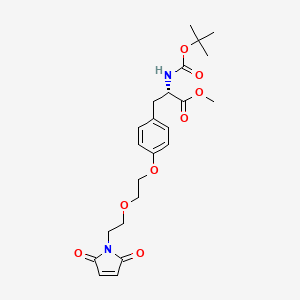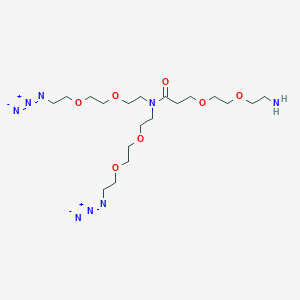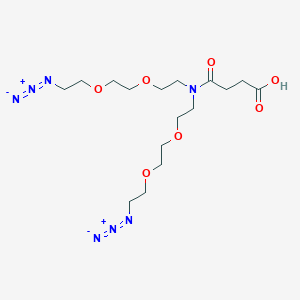
BDP 630/650 carboxylic acid
Overview
Description
BDP 630/650 carboxylic acid is a useful research compound. Its molecular formula is C23H17BF2N2O3S and its molecular weight is 450.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Therapeutic Applications in Ulcerative Colitis
Beclomethasone dipropionate (BDP), a form of BDP 630/650 carboxylic acid, has been studied for its effectiveness in treating mild to moderate ulcerative colitis. A study demonstrated the efficacy of oral BDP in patients with this condition, showing significant improvements in clinical symptoms and endoscopic evaluations. This suggests BDP's potential as a therapeutic agent in gastrointestinal disorders (Rizzello et al., 2001).
2. Neurotransmission and Learning Enhancement
BDP has been investigated for its effects on neurotransmission and learning. A study highlighted the influence of BDP on glutamatergic neurotransmission, facilitating classical conditioning in rats. This suggests potential applications of BDP in enhancing cognitive functions and learning processes (Shors et al., 1995).
3. Chemical Synthesis Applications
This compound has been utilized in chemical synthesis, particularly in benzylation reactions. Research demonstrated its role in efficiently producing various carboxylic benzyl esters, highlighting its utility in organic synthesis and chemical engineering (Mukaiyama et al., 2002).
4. Olfactory Learning Facilitation
Another study explored the effects of BDP on olfactory learning, finding that it facilitated memory formation and retention in rats. This suggests the potential of BDP in neurological research, particularly in understanding memory and sensory processing (Larson et al., 1995).
5. Nanotechnology and Drug Delivery
This compound is also relevant in the field of nanotechnology and drug delivery. Research has been conducted on the development of nanocarriers for drug delivery systems, incorporating BDP for improved therapeutic efficacy and reduced toxicity in cancer treatment (Cai et al., 2015).
properties
IUPAC Name |
2-[4-[(E)-2-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)ethenyl]phenoxy]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17BF2N2O3S/c25-24(26)27-17(6-3-16-4-10-20(11-5-16)31-15-23(29)30)7-8-18(27)14-19-9-12-21(28(19)24)22-2-1-13-32-22/h1-14H,15H2,(H,29,30)/b6-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPYDYOGYLPDKRP-ZZXKWVIFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-]1(N2C(=CC=C2C=CC3=CC=C(C=C3)OCC(=O)O)C=C4[N+]1=C(C=C4)C5=CC=CS5)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-]1(N2C(=CC=C2/C=C/C3=CC=C(C=C3)OCC(=O)O)C=C4[N+]1=C(C=C4)C5=CC=CS5)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17BF2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



